Olopatadine Methanol
Vue d'ensemble
Description
Olopatadine Methanol is a derivative of olopatadine, a selective histamine H1-receptor antagonist. Olopatadine is known for its inhibitory effects on the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . This compound retains these properties and is used primarily in the treatment of allergic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Olopatadine Methanol involves several steps. One common method includes the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with methanol in the presence of thionyl chloride. This reaction is typically carried out at room temperature for 24 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Olopatadine Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol and hydrochloric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield olopatadine N-oxide, while reduction may produce olopatadine alcohol derivatives .
Applications De Recherche Scientifique
Olopatadine Methanol has several scientific research applications:
Mécanisme D'action
Olopatadine Methanol works by blocking the effects of histamine, a primary inflammatory mediator that causes allergic reactions. It acts as a selective histamine H1-receptor antagonist and stabilizes mast cells, preventing the release of histamine and other inflammatory mediators . This dual mechanism of action helps alleviate symptoms of allergic conjunctivitis and rhinitis.
Comparaison Avec Des Composés Similaires
Ketotifen: Another histamine H1-receptor antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer used in the treatment of allergic conditions.
Loratadine: A second-generation antihistamine with similar anti-allergic properties.
Uniqueness: Olopatadine Methanol is unique due to its dual mechanism of action, combining histamine H1-receptor antagonism with mast cell stabilization. This makes it particularly effective in treating allergic conjunctivitis and rhinitis, with a good comfort and tolerability profile compared to other anti-allergic medications .
Activité Biologique
Olopatadine is a well-known selective histamine H1 receptor antagonist and mast cell stabilizer, primarily used in the treatment of allergic conditions, including allergic conjunctivitis and rhinitis. This article focuses on the biological activity of "Olopatadine Methanol," examining its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Olopatadine functions by selectively blocking the H1 receptor, which inhibits the release of histamine and other pro-inflammatory mediators from mast cells. This action reduces symptoms associated with allergic reactions, such as itching, redness, and swelling. The compound also stabilizes mast cells, preventing the release of additional inflammatory substances like tryptase and TNF-alpha .
Pharmacokinetics
The pharmacokinetics of olopatadine reveal important insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : The average absolute bioavailability of intranasal olopatadine is approximately 57% to 60% .
- Peak Plasma Concentration (Cmax) : For intranasal administration, Cmax can reach around 23.3 ng/mL within 15 minutes to 2 hours post-dosing in patients with seasonal allergic rhinitis .
- Volume of Distribution : The mean apparent volume of distribution is about 133.83 L following oral administration .
- Protein Binding : Approximately 55% of olopatadine binds to human serum proteins, primarily serum albumin .
- Metabolism : Olopatadine undergoes hepatic metabolism with several circulating metabolites detected in plasma. The primary metabolic pathways involve CYP3A4 and flavin-containing monooxygenases .
- Elimination : The compound is mainly eliminated via urinary excretion, with about 70% recovered in urine after oral administration .
Clinical Studies
Numerous clinical trials have assessed the efficacy and safety of olopatadine in various populations:
- Study on Allergic Rhinitis : A randomized double-blind study involving 890 patients demonstrated that olopatadine nasal spray significantly reduced symptoms compared to placebo over a 12-month period. Compliance was high as evidenced by quantifiable plasma concentrations in about 90% of participants .
- Pharmacodynamics in Horses : Research indicated that olopatadine has a prolonged histamine inhibition effect in equine skin models, suggesting potential applications beyond human medicine .
Data Table: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 57% - 60% |
Cmax (Intranasal) | 23.3 ng/mL (15 min - 2 hr) |
Volume of Distribution | 133.83 L |
Protein Binding | ~55% |
Primary Metabolites | Olopatadine N-oxide |
Elimination Route | Urinary excretion (70%) |
Case Studies
-
Efficacy in Seasonal Allergic Rhinitis :
- A study involving adults with seasonal allergic rhinitis showed significant improvements in nasal symptoms when treated with olopatadine compared to placebo. Patients reported rapid relief within minutes post-administration.
-
Long-term Safety Assessment :
- A long-term study assessing the safety profile of olopatadine over a year concluded that it was well-tolerated with minimal adverse effects reported.
Propriétés
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,14,23H,5,11-13,15H2,1-2H3/b19-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHNNRBHUBCOD-UWVJOHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577933 | |
Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113835-76-0 | |
Record name | 2-{(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.